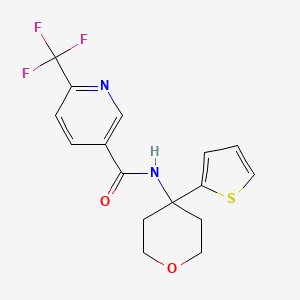

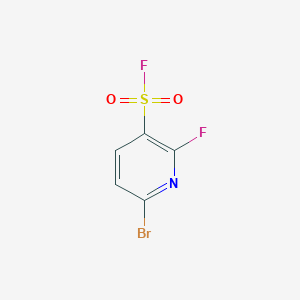

6-Bromo-2-fluoropyridine-3-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-2-fluoropyridine-3-sulfonyl fluoride (6-Br-2-FPF) is an organofluorine compound used in various scientific research applications. It is used as a reagent for organic synthesis and as a catalyst for various reactions. 6-Br-2-FPF is also used as a fluorinating agent in the synthesis of fluorinated compounds, such as fluorinated amines, alcohols, and carboxylic acids. In addition, it is also used as a reagent in the preparation of organometallic compounds and as a catalyst in the coupling of organometallic compounds.

科学的研究の応用

SuFEx Clickable Reagent Development

- A study by Leng et al. (2018) explored the potential of 1-bromoethene-1-sulfonyl fluoride (a related compound to 6-Bromo-2-fluoropyridine-3-sulfonyl fluoride) as a tris-electrophile and a sulfur(VI) fluoride exchange (SuFEx) clickable material. This reagent was used for the regioselective synthesis of 5-sulfonylfluoro isoxazoles, demonstrating its applicability in synthesizing functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

Fluorosulfonylvinylation of Amines

- The work by Leng et al. (2020) highlighted the use of 1-bromo-2-triazolethane-1-sulfonyl fluoride in the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines. This process led to the development of compounds with enhanced antimicrobial activity against Gram-positive bacteria (Leng et al., 2020).

Synthesis of Fluoropyridines for Medical Imaging

- A paper by Carroll et al. (2007) discussed the synthesis of fluorine-18 labeled fluoropyridines, which are used in Positron Emission Tomography (PET) imaging. The focus was on overcoming limitations in introducing fluorine-18 in the 3-position of pyridines, crucial for the stability of radiotracers (Carroll, Nairne, & Woodcraft, 2007).

Synthesis of Pyrazolo[1,5-a]pyridinyl Sulfonyl Fluorides

- Wu and Qin (2023) demonstrated a [3 + 2] cycloaddition reaction to synthesize pyrazolo[1,5-a]pyridinyl, pyrazolo[1,5-a]quinolinyl, and pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides. This process showed broad substrate specificity and simplicity, marking its importance in medicinal chemistry and other disciplines (Wu & Qin, 2023).

New Modules for SuFEx Click Chemistry

- Smedley et al. (2018) introduced 1,2-dibromoethane-1-sulfonyl fluoride (DESF) as a precursor to 1-bromoethene-1-sulfonyl fluoride (BESF), a robust SuFEx connector. BESF facilitated the synthesis of various sulfonyl fluoride-based modules, contributing to sulfonate connections in various applications (Smedley et al., 2018).

Fluorinated Fuel-Cell Membranes

- Sauguet et al. (2006) investigated the radical terpolymerization of fluorinated comonomers, including sulfonyl fluoride, to create fuel-cell membranes with various functional groups. The resulting polymers demonstrated high thermal stability and electrochemical performance, indicating potential in fuel-cell technology (Sauguet, Améduri, & Boutevin, 2006).

Electrochemical Synthesis of Sulfonyl Fluorides

- Laudadio et al. (2019) presented an eco-friendly electrochemical approach for synthesizing sulfonyl fluorides, an important motif in click chemistry. The method showed broad substrate scope and mild conditions, indicating its utility in pharmaceutical and chemical biology applications (Laudadio et al., 2019).

Fluoropyridine-Based Radiolabeling

- Kuhnast et al. (2004) developed a fluoropyridine-based bromoacetamide reagent for labeling oligonucleotides, demonstrating its use in designing oligonucleotide-based radiopharmaceuticals for PET imaging (Kuhnast et al., 2004).

Radical Fluorosulfonylation for Alkenyl Sulfonyl Fluorides

- Studies by Liao et al. (2020) and Nie et al. (2020) explored radical fluorosulfonylation reactions to access alkenyl sulfonyl fluorides from alkenes. This method was shown to be effective for synthesizing structurally diverse sulfonyl fluorides, including those challenging to make with other methods (Liao et al., 2020), (Nie et al., 2020).

Synthesis of Diverse Fluorinated Compounds

- Zhang et al. (2022) and Sutherland et al. (2003) contributed to the development of methods for synthesizing diverse fluorinated compounds. These methods involved selective bromination and Suzuki coupling reactions, highlighting the versatility and potential of sulfonyl fluoride compounds in various chemical syntheses (Zhang, Fang, & Qin, 2022), (Sutherland & Gallagher, 2003).

特性

IUPAC Name |

6-bromo-2-fluoropyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2NO2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWOBOXUXLUSQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1S(=O)(=O)F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-fluoropyridine-3-sulfonyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2411774.png)

![2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2411776.png)

![ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate](/img/structure/B2411781.png)